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Compound of Interest

Compound Name: Chloromethyl olanzapinium
CAS No.: 735264-27-4
Cat. No.: B12768935
. J

Executive Summary & ldentification

In the development and quality control of Olanzapine (an atypical antipsychotic), EP Impurity C
represents a critical process-related impurity. Unlike oxidative degradants (such as the N-oxide,
EP Impurity D), Impurity C is a reactive solvent adduct formed by the interaction of the active
pharmaceutical ingredient (API) with dichloromethane (DCM).

Correct identification is paramount, as confusion with other polar impurities is common.

Chemical Identity
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Parameter Detail

Common Name Olanzapine EP Impurity C

1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-
Chemical Name (IUPAC) thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-

1-ium chloride

CAS Number 719300-59-1

C1sH22CI2NaS (Salt form) / C1sH22CIN4S+
Molecular Formula

(Cation)
Molecular Weight 397.37 g/mol (Chloride salt)
Pharmacopeial Status EP Impurity C; BP Impurity C

Quaternary Ammonium Salt; Alkyl Chloride
Structural Alert ] ]
(Potential Genotoxin)

Chemical Structure & Characterization

The structure of EP Impurity C is characterized by the quaternization of the N-methyl nitrogen
on the piperazine ring. This transforms the tertiary amine into a permanently charged
quaternary ammonium center with an attached chloromethyl group.

Structural Elucidation[1][2][6]

» Core Scaffold: The thienobenzodiazepine tricyclic system remains intact.
» Modification Site: The distal nitrogen (N4) of the piperazine ring.

o Electronic Effect: The quaternary nitrogen creates a localized positive charge, significantly
increasing the polarity (hydrophilicity) of the molecule compared to the parent Olanzapine.
This drastically alters its retention behavior in Reverse Phase HPLC (RP-HPLC).[1]

Spectroscopic Signatures[1][7][8]

e Mass Spectrometry (LC-MS):

o Olanzapine [M+H]*:m/z 313[1]
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o Impurity C [M]*:m/z ~361 (Cation). The mass shift is +48 Da (addition of -CH2Cl) relative
to the parent base mass.

o Note: You will observe the characteristic chlorine isotope pattern (3>CI/3’Cl) in the mass
spectrum.

e 1H-NMR:

o Adiagnostic singlet for the -N+(CHs)(CH2Cl) methylene protons appears downfield
(typically & 5.0-5.5 ppm) due to the electron-withdrawing effect of both the chlorine and
the positive nitrogen.[1]

Formation Mechanism

The formation of EP Impurity C is a classic example of a Menschutkin reaction, where a tertiary
amine (Olanzapine) acts as a nucleophile attacking a haloalkane (Dichloromethane).

Critical Process Parameters (CPPs)

e Solvent Choice: Exclusive to processes using Dichloromethane (DCM) for extraction or
purification.

o Temperature: Reaction rate increases exponentially at reflux temperatures or during heated
drying steps.

o Time: Prolonged hold times of the APl in DCM solution.

Mechanism Diagram

The following diagram illustrates the nucleophilic attack of the piperazine nitrogen on the
methylene carbon of DCM.

Olanzapine (API) + Nucleophilic N4

(Tertiary Piperazine Amine) _Q‘» CI- Displacement
Transition State (Menschutkin Reaction) ~ EP Impurity C
+ Electrophilic C (Nucleophilic Attack) (Quaternary Ammonium Salt)
Dichloromethane __/

(Solvent)
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Caption: Nucleophilic substitution pathway converting Olanzapine to the N-chloromethyl

quaternary salt (Impurity C).

Analytical Control Strategy

Due to its ionic nature, Impurity C elutes early in standard C18 RP-HPLC methods used for

Olanzapine assay. It requires a specific method capable of retaining polar quaternary salts.

Recommended HPLC Methodology

To ensure separation from the solvent front and other polar degradants (like N-oxide), ion-

pairing or specific buffer pH control is required.[1]

Parameter

Protocol Specification

Column

C8 or C18 (e.g., Inertsil C8-3 or Kromasil C18),
250 x 4.6 mm, 5 pm

Mobile Phase A

Phosphate Buffer (pH ~3.0 - 6.[1]0) + lon Pair
Reagent (Optional: SDS/Octanesulfonate)

Mobile Phase B

Acetonitrile (ACN) or Methanol

Mode Gradient or Isocratic (e.g., Buffer:ACN 60:40)
Flow Rate 1.0 - 1.5 mL/min
Detection UV @ 220 nm (Amide absorption) or 258 nm

Retention Order

Impurity C (Polar/Early) < Olanzapine (Parent) <
Dimer/Late Eluters

Analytical Workflow Diagram
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Sample Preparation
(Dissolve in Mobile Phase)

:

HPLC Injection
(10-20 pL)

i

Separation (C8/C18 Column)
Challenge: Retaining Polar Salt

arly Elution

UV Detection (220 nm)
Quantification vs Standard

:

Data Analysis
Limit: NMT 0.15% (ICH Q3A)

Click to download full resolution via product page
Caption: Analytical workflow for the detection and quantification of polar Impurity C.

Safety & Regulatory Implications (E-E-A-T)

Expert Insight: The presence of the chloromethyl group (-CH2zCl) attached to a nitrogen atom
raises a structural alert for genotoxicity (alkylating potential).[1]

e ICH M7 Classification: This impurity must be assessed under ICH M7 guidelines. If positive
in Ames testing (common for chloromethyl ammonium salts), it must be controlled to the
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Threshold of Toxicological Concern (TTC) levels, typically much lower than standard
impurities.

o Control Strategy: The most effective control is avoidance.

o Replace DCM with non-reactive solvents (e.g., Toluene, Ethyl Acetate) in the final
crystallization steps.

o If DCM is mandatory, strictly control temperature (<30°C) and minimize hold times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. OLANZAPINE N-OXIDE | 174794-02-6 [chemicalbook.com]
e 2. veeprho.com [veeprho.com]

e 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine
(LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://veeprho.com/impurities/olanzapine-ep-impurity-c/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7840881.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7840881.htm
https://pubmed.ncbi.nlm.nih.gov/17879984/
https://pdfs.semanticscholar.org/c3d8/86b18a66a149f334c80ae37d6ab10c6598ad.pdf
https://veeprho.com/impurities/olanzapine-ep-impurity-c/
https://www.benchchem.com/product/b12768935?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7840881.htm
https://veeprho.com/impurities/olanzapine-ep-impurity-c/
https://pubmed.ncbi.nlm.nih.gov/17879984/
https://pubmed.ncbi.nlm.nih.gov/17879984/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12768935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

¢ To cite this document: BenchChem. [Technical Guide: Olanzapine EP Impurity C Chemical
Structure & Control[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12768935#0lanzapine-ep-impurity-c-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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